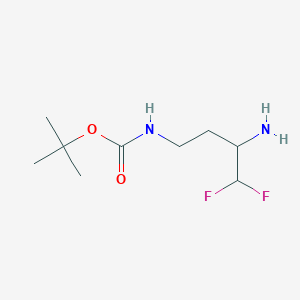

tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-amino-4,4-difluorobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18F2N2O2/c1-9(2,3)15-8(14)13-5-4-6(12)7(10)11/h6-7H,4-5,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGFQIPALNMVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable difluorobutylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to form amines.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed:

Substitution Products: Various substituted carbamates.

Oxidation Products: Corresponding oxides.

Reduction Products: Amines.

Hydrolysis Products: tert-Butyl carbamate and amines.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages .

Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development and in the design of enzyme inhibitors .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable carbamate linkages with amino acid residues in proteins, thereby modifying their activity. This interaction can inhibit enzyme function or alter protein conformation, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate with structurally related carbamate derivatives, emphasizing molecular features, substituents, and applications:

*Note: The molecular formula and weight for the target compound are derived from but may require verification due to structural inconsistencies.

Key Comparative Insights:

Structural Motifs: The target compound and both feature difluoro substitutions, enhancing electronegativity and metabolic stability. However, the linear chain in the target compound contrasts with the pyrrolidine ring in , which may confer rigidity and influence binding affinity in biological systems. lacks fluorine but incorporates a bromo-aromatic group, favoring electrophilic substitution reactions.

Functional Implications :

- Fluorinated derivatives (target compound, ) are prioritized in drug design for improved bioavailability and resistance to enzymatic degradation.

- The Boc group in all compounds enables reversible amine protection, critical for sequential synthetic strategies.

Market and Applications :

Biological Activity

tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This compound features a carbamate functional group and a difluorobutyl side chain, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 238.25 g/mol. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, potentially leading to enzyme inhibition. The difluorobutyl moiety may increase binding affinity due to enhanced hydrophobic interactions.

Biological Activity and Applications

Research indicates that this compound has potential applications in various fields:

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in pathways related to cancer and metabolic diseases.

- Therapeutic Applications : There is ongoing investigation into its use as a therapeutic agent targeting specific receptors involved in neurological disorders.

- Protein-Ligand Interactions : The compound is utilized in studies examining protein-ligand interactions, which are crucial for drug design.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound inhibits the activity of certain proteases, suggesting its potential as a therapeutic agent in conditions where protease activity is dysregulated.

- Binding Affinity Tests : Research involving radiolabeled ligand binding assays showed that this compound exhibits significant binding affinity for specific G-protein coupled receptors (GPCRs), indicating its potential role in modulating receptor activity.

- Toxicological Assessments : Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further development.

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct advantages:

| Compound Name | Binding Affinity | Enzyme Inhibition | Therapeutic Potential |

|---|---|---|---|

| This compound | High | Yes | Promising |

| tert-Butyl N-(2-amino-3-fluoropropyl)carbamate | Moderate | No | Limited |

| tert-Butyl N-(4-amino-2-fluorophenyl)carbamate | High | Yes | Moderate |

Q & A

Q. What are the established synthetic routes for tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate?

The synthesis typically involves multi-step reactions, starting with the introduction of the tert-butyl carbamate group via nucleophilic substitution or coupling. For example, analogous compounds like tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate are synthesized using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ or K₂CO₃) to protect the amine group . For the 4,4-difluorobutyl chain, fluorination steps (e.g., using DAST or Deoxo-Fluor) may precede carbamate formation. Reaction optimization often focuses on solvent choice (e.g., THF or DCM), temperature control (0–25°C), and purification via column chromatography (silica gel, hexane/EtOAc) .

Q. How is the compound characterized to confirm its structural integrity?

Characterization relies on spectroscopic techniques:

- NMR : H and F NMR are critical for confirming the difluorobutyl moiety (e.g., splitting patterns at δ ~120 ppm for F) .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] expected for CHFNO).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the solubility and stability profiles under laboratory conditions?

The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tests under varying pH (e.g., 2–12) and temperatures (4–40°C) are recommended. Storage at –20°C in inert atmospheres (Ar/N) prevents degradation. Similar carbamates show hydrolytic sensitivity under strongly acidic/basic conditions, necessitating controlled handling .

Advanced Research Questions

Q. How do the 4,4-difluoro substituents influence reactivity in downstream modifications?

The difluoro group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., in cross-coupling reactions). However, steric and electronic effects may reduce yields in SN2 reactions compared to non-fluorinated analogs. Computational studies (DFT) can predict regioselectivity, while kinetic experiments (e.g., monitoring by F NMR) quantify reaction rates .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Robust protocols include:

Q. How is computational modeling applied to predict target interactions?

Molecular docking (AutoDock, Schrödinger) and MD simulations assess binding affinities to enzymes/receptors (e.g., kinases or GPCRs). For example, the difluorobutyl chain’s conformation may influence hydrophobic interactions in binding pockets. QSAR models can correlate structural features (e.g., logP, polar surface area) with activity .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen parameters (e.g., catalyst loading, solvent ratios) for yield improvement .

- Analytical Troubleshooting : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

- Data Reproducibility : Document reaction scales (mg to gram) and purification lot-to-lot variability in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.